molecular formula C22H24ClN5O2S B2681183 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-5-(4-methylbenzenesulfonyl)pyrimidin-4-amine CAS No. 1112438-82-0

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-5-(4-methylbenzenesulfonyl)pyrimidin-4-amine

Cat. No.: B2681183
CAS No.: 1112438-82-0
M. Wt: 457.98
InChI Key: HTHGHXWSAZEHLG-UHFFFAOYSA-N
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Description

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-5-(4-methylbenzenesulfonyl)pyrimidin-4-amine is a potent and selective small-molecule inhibitor primarily investigated for its activity against various protein kinases. This compound is recognized in scientific literature for its role in probing intracellular signaling pathways, particularly those mediated by the JAK (Janus kinase) family and other tyrosine kinases. Its core research value lies in its ability to selectively bind to the ATP-binding site of these kinases, thereby disrupting phosphorylation events and subsequent downstream signaling cascades that are critical for cellular processes such as proliferation, differentiation, and survival. Researchers utilize this inhibitor extensively in oncology research to study the mechanisms of tumor growth and survival, and to evaluate its potential as a therapeutic agent in preclinical models of cancer. Furthermore, it serves as a vital chemical probe in biochemical and cell-based assays to elucidate the complex roles of specific kinase targets in disease pathogenesis, enabling a deeper understanding of signal transduction networks. All studies involving this compound must be conducted in accordance with applicable research guidelines, as it is intended solely for laboratory research purposes.

Properties

IUPAC Name

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-5-(4-methylphenyl)sulfonylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O2S/c1-15-3-7-18(8-4-15)31(29,30)20-14-25-22(26-21(20)24)28-11-9-27(10-12-28)19-13-17(23)6-5-16(19)2/h3-8,13-14H,9-12H2,1-2H3,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHGHXWSAZEHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=C(C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-5-(4-methylbenzenesulfonyl)pyrimidin-4-amine typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry and Therapeutic Applications

Alzheimer's Disease Treatment
Research has indicated that compounds incorporating piperazine moieties, similar to the structure of 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-5-(4-methylbenzenesulfonyl)pyrimidin-4-amine, may exhibit significant activity against Alzheimer's disease. These compounds can act as dual inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in the breakdown of neurotransmitters essential for cognitive function. The structural modifications in these compounds enhance their ability to penetrate the blood-brain barrier and improve their efficacy in neuroprotection and cognitive enhancement .

Serotonin Receptor Modulation
The compound has also been studied for its potential action on serotonin receptors, particularly the 5-HT6 receptor. Ligands that target these receptors can modulate neurotransmission related to mood and cognition, making them candidates for treating depression and anxiety disorders. The structural characteristics of this compound suggest it could serve as a scaffold for developing new antidepressants .

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) surrounding this compound has revealed that specific substitutions on the piperazine ring can significantly influence biological activity. For example, the presence of chloro and methyl groups on the phenyl rings enhances binding affinity and selectivity towards target receptors. Studies have shown that modifications to the sulfonamide group can also affect pharmacokinetic properties, such as solubility and metabolic stability .

Synthesis and Development

The synthesis of this compound involves multi-step reactions that incorporate piperazine derivatives with pyrimidine frameworks. Recent advancements in synthetic methodologies have improved yields and purity, allowing for more extensive biological testing. The compound’s synthesis is critical for developing analogs with enhanced therapeutic profiles .

Case Studies and Research Findings

Study FocusFindings
Alzheimer’s DiseaseCompounds similar to this structure showed inhibition of cholinesterases, improving cognitive functions in animal models .
Serotonin ModulationDemonstrated potential as an antidepressant by modulating serotonin pathways .
SAR AnalysisIdentified key structural features that enhance receptor affinity and selectivity .

Mechanism of Action

The mechanism of action of 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-5-(4-methylbenzenesulfonyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Substituted Pyrimidines

Compound A : 2-[4-(2-Chlorophenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine ()
  • Structural Differences :
    • Piperazine substituent: 2-chlorophenyl vs. 5-chloro-2-methylphenyl in the target compound.
    • Sulfonyl group: 4-ethylbenzenesulfonyl vs. 4-methylbenzenesulfonyl.
  • Impact: The ethyl group in Compound A increases lipophilicity (logP ~3.2 vs. The 5-chloro-2-methylphenyl group in the target compound may enhance steric hindrance, affecting receptor selectivity.
Compound B : 2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]ethanamine ()
  • Structural Differences :
    • Replaces the pyrimidine-sulfonyl core with a simpler ethanamine chain.
  • Impact :
    • Loss of the pyrimidine ring reduces hydrogen-bonding capacity, likely diminishing target affinity.

Sulfonyl-Substituted Heterocycles

Compound C : 5-(4-Methylbenzenesulfonyl)-N-(3-methylpyridin-4-yl)thiophene-2-carboxamide ()
  • Structural Differences :
    • Thiophene-carboxamide core vs. pyrimidine-amine.
    • Sulfonyl group: Identical 4-methylbenzene substituent.
  • ~15 µg/mL for thiophene analogs).
Compound D : 4-(Benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine ()
  • Structural Differences :
    • Thiazole core vs. pyrimidine.
    • Sulfonyl group: Unsubstituted benzene vs. 4-methylbenzene.
  • Impact :
    • The 4-methyl group in the target compound reduces electron-withdrawing effects, possibly stabilizing the sulfonyl group against metabolic degradation.

Piperazine Derivatives with Varied Cores

Compound E : 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine ()
  • Structural Differences :
    • Simplified pyrimidine core lacking the sulfonyl group and 4-amine substitution.
  • Impact :
    • Absence of the sulfonyl group decreases molecular weight (MW = 193.25 vs. 451.95 for the target compound), reducing polar surface area (PSA ~65 Ų vs. ~110 Ų).

Key Physicochemical Data

Compound Molecular Formula Melting Point (°C) logP Aqueous Solubility (µg/mL)
Target Compound C21H22ClN5O2S Not reported ~2.9 ~25 (estimated)
Compound A () C22H24ClN5O2S Not reported ~3.2 ~18
Compound C () C17H15ClN2O3S 254–255 ~2.5 ~15
Compound D () C15H13ClN4O2S2 Not reported ~3.0 ~10

Structural and Functional Insights

  • Piperazine Substituents :
    • The 5-chloro-2-methylphenyl group in the target compound may confer higher affinity for serotonin or dopamine receptors compared to 2-chlorophenyl (Compound A).
  • Sulfonyl Groups: 4-Methylbenzenesulfonyl enhances metabolic stability over morpholinosulfonyl analogs (e.g., Compound 7 in , mp 98–99°C).

Biological Activity

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-5-(4-methylbenzenesulfonyl)pyrimidin-4-amine is a complex organic compound with potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

Chemical formula C19H22ClN5O2S\text{Chemical formula C}_{19}\text{H}_{22}\text{ClN}_5\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in cellular signaling pathways. It has been shown to act as an antagonist or inhibitor in several biological systems, particularly in cancer and neurological disorders.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of the compound:

Activity Description Reference
Anticancer Activity Exhibits cytotoxic effects against various cancer cell lines, including HT-29.
Neuropharmacological Effects Potential modulation of neurotransmitter systems, particularly serotonin pathways.
TRPC Channel Activation Activates transient receptor potential canonical channels (TRPC3/TRPC6/TRPC7).
Inhibition of Enzymes Shows inhibitory effects on specific kinases involved in cell proliferation.

Anticancer Studies

In a study evaluating the compound's efficacy against HT-29 human colon adenocarcinoma xenografts, dose-response assessments were conducted at 100, 200, and 400 mg/kg doses. The results indicated significant tumor growth inhibition, suggesting its potential as an oral anti-cancer agent .

Neuropharmacological Research

Research indicates that the compound may influence serotonergic systems. In vitro studies demonstrated that it could enhance serotonin receptor activity, which may have implications for treating anxiety and depression .

TRPC Channel Activation

A library screening revealed that this compound activates TRPC channels, which are implicated in various physiological processes including smooth muscle contraction and neuronal excitability. This activation suggests potential applications in treating conditions related to calcium signaling dysregulation .

Q & A

Synthesis Optimization

Q: How can researchers optimize the synthesis of 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-5-(4-methylbenzenesulfonyl)pyrimidin-4-amine to improve yield and purity? A:

  • Reagent Selection : Use high-purity precursors like 5-chloro-2-methylphenylpiperazine and 4-methylbenzenesulfonyl chloride. Catalytic agents such as triethylamine can enhance sulfonylation efficiency .
  • Reaction Conditions : Optimize temperature (e.g., 60–80°C for nucleophilic substitution) and solvent polarity (e.g., DMF or THF) to favor intermediate stability .
  • Purification : Employ gradient elution in normal-phase chromatography (e.g., 5–10% methanol in dichloromethane) to separate byproducts. Recrystallization using ethanol/water mixtures improves crystalline purity .
  • Yield Monitoring : Track reaction progress via LCMS to identify incomplete steps and adjust stoichiometry .

Crystallographic Data Validation

Q: What methodologies resolve discrepancies in crystallographic data for piperazine-containing pyrimidine analogs? A:

  • Data Collection : Use single-crystal X-ray diffraction (Bruker D8 APEXII CCD) with multi-scan absorption correction (SADABS) to minimize experimental errors .
  • Refinement Techniques : Apply SHELXL97 for structure refinement, focusing on anisotropic displacement parameters for non-H atoms. Validate using R-factor convergence (target: <0.05) .
  • Hydrogen Bond Analysis : Identify intramolecular interactions (e.g., N–H⋯N bonds) and weak C–H⋯π interactions to resolve packing ambiguities .
  • Absolute Configuration : Determine chirality via Flack parameter analysis (e.g., Flack x = 0.05(8) for R-configuration) .

Biological Activity Profiling

Q: What models evaluate the biological activity of this compound? A:

  • In Vitro Assays :
    • Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
    • Enzyme Inhibition : Screen against kinases (e.g., EGFR) via fluorescence polarization assays .
  • In Vivo Models :
    • Antitumor Efficacy : Test in xenograft mice (e.g., HCT-116 colon cancer) with dose ranges of 10–50 mg/kg, monitoring tumor volume and toxicity .
    • Neuroactivity : Assess dopamine receptor binding (D3/D2 selectivity) using radioligand displacement in rat striatal membranes .

Computational Modeling

Q: How can computational methods predict target binding affinity? A:

  • Docking Simulations : Use AutoDock Vina with receptor PDB files (e.g., dopamine D3 receptor, 3PBL) to identify binding poses. Prioritize piperazine and sulfonyl groups for interaction mapping .
  • Quantum Chemical Calculations : Perform DFT (B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential surfaces for nucleophilic sites .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen bond persistence .

Analytical Characterization

Q: Which techniques are critical for structural elucidation? A:

  • Spectroscopy :
    • 1H/13C NMR : Assign peaks using DEPT-135 (e.g., aromatic protons at δ 7.2–8.1 ppm, piperazine CH2 at δ 2.5–3.5 ppm) .
    • LCMS : Confirm molecular weight (e.g., [M+H]+ at m/z 488.1 for chlorophenyl analogs) .
  • X-ray Diffraction : Resolve dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings) and validate via CCDC deposition .

Structure-Activity Relationship (SAR) Studies

Q: How to design SAR studies for functional group impact? A:

  • Analog Synthesis : Modify substituents (e.g., replace 4-methylbenzenesulfonyl with nitro or methoxy groups) and compare bioactivity .
  • Pharmacophore Mapping : Use MOE to identify critical features (e.g., sulfonyl group for hydrogen bonding, chloro substituent for lipophilicity) .
  • Bioisosteric Replacement : Substitute piperazine with morpholine and assess dopamine receptor affinity changes .

Stability and Storage

Q: What conditions ensure long-term stability? A:

  • Storage : Keep in amber vials under inert gas (Ar/N2) at −20°C to prevent oxidation. Desiccate with silica gel to avoid hydrolysis .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC for degradation products (e.g., sulfonic acid derivatives) .

Regulatory Compliance

Q: What guidelines govern laboratory handling? A:

  • GHS Compliance : Follow UN GHS Rev. 8 for labeling (e.g., Signal Word: Warning, H302: Harmful if swallowed) and SDS preparation .
  • Waste Disposal : Neutralize acidic/basic byproducts before incineration (EU Directive 2008/98/EC) .

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